molecular formula C25H22ClN3O3S B11218163 8-chloro-N-(4-methoxyphenyl)-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

8-chloro-N-(4-methoxyphenyl)-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

Cat. No.: B11218163
M. Wt: 480.0 g/mol
InChI Key: WJSBSGIBVNZEKI-UHFFFAOYSA-N
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Description

8-chloro-N-(4-methoxyphenyl)-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is a complex organic compound with a unique structure that includes a benzoxadiazocine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-N-(4-methoxyphenyl)-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide typically involves multi-step organic reactions. One common approach is the Groebke–Blackburn–Bienaymé multicomponent reaction, which is used for the one-pot synthesis of fused heterocyclic compounds from readily available aldehyde, isocyanide, and amidine building blocks . This reaction can be performed under various conditions, including solvent-free or microwave irradiation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

8-chloro-N-(4-methoxyphenyl)-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and the use of solvents like dichloromethane or dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiol or thioether.

Scientific Research Applications

8-chloro-N-(4-methoxyphenyl)-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 8-chloro-N-(4-methoxyphenyl)-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving extracellular signal-regulated kinases (ERK1/2) and the MAP kinase pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-chloro-N-(4-methoxyphenyl)-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide apart is its specific combination of functional groups and the benzoxadiazocine core, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C25H22ClN3O3S

Molecular Weight

480.0 g/mol

IUPAC Name

4-chloro-N-(4-methoxyphenyl)-9-methyl-10-phenyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxamide

InChI

InChI=1S/C25H22ClN3O3S/c1-25-21(23(30)27-16-9-11-18(31-2)12-10-16)22(19-14-15(26)8-13-20(19)32-25)28-24(33)29(25)17-6-4-3-5-7-17/h3-14,21-22H,1-2H3,(H,27,30)(H,28,33)

InChI Key

WJSBSGIBVNZEKI-UHFFFAOYSA-N

Canonical SMILES

CC12C(C(C3=C(O1)C=CC(=C3)Cl)NC(=S)N2C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)OC

Origin of Product

United States

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